3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring fused with a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives. One common method employs ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. The reaction proceeds via a regioselective radical ipso-cyclization pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the propargyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It can be explored for its pharmacological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one exerts its effects involves interactions with various molecular targets. The propargyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring and exhibits cytotoxic activity.
Uniqueness
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazole ring fused with a propargyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.
Properties
CAS No. |
68718-60-5 |
---|---|
Molecular Formula |
C6H5NOS |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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